2,6-difluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine and industry . It also contains an indazole ring, which is a type of heterocyclic compound. Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
While specific synthesis methods for this compound are not available, indazole derivatives are generally synthesized through a variety of methods, including cyclization, substitution, and addition reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The indazole ring, in particular, is aromatic and can participate in π-π stacking interactions .Chemical Reactions Analysis
Indazole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution due to the presence of excessive π-electrons .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific functional groups present. For example, the presence of fluorine atoms could potentially increase the compound’s stability and reactivity .Scientific Research Applications
Photodegradation and Environmental Studies
Studies on sulfamethoxazole, a compound within the benzenesulfonamide class, have shown its photolability in acidic aqueous solutions, leading to the formation of various photoproducts. This research has implications for understanding the environmental fate of sulfonamide antibiotics and their degradation pathways (Zhou & Moore, 1994).
Imaging and Diagnostic Applications
Research on Mn2+ complexes containing sulfonamide groups demonstrated the potential for pH-responsive relaxivity, which could be applied in magnetic resonance imaging (MRI). These findings offer a pathway for developing new contrast agents for MRI with improved performance and sensitivity (Uzal-Varela et al., 2020).
Synthetic Methodologies
Efficient synthetic routes to produce benzenesulfonamide derivatives, such as penoxsulam, have been developed. These methodologies offer advantages in terms of reaction conditions, time, and yield, contributing to the field of chemical synthesis and potentially facilitating the production of various benzenesulfonamide-based compounds (Wu et al., 2013).
Enzyme Inhibition for Drug Development
Benzenesulfonamides have been extensively studied for their inhibitory effects on human carbonic anhydrase isozymes, a crucial target for developing therapeutic agents for conditions like glaucoma, epilepsy, and cancer. Such research underscores the therapeutic potential of benzenesulfonamide derivatives in drug discovery (Dudutienė et al., 2013).
Antimicrobial and Anticancer Properties
Several benzenesulfonamide derivatives have been synthesized and evaluated for their antitumor and antimicrobial activities, highlighting the versatility and potential of these compounds in developing new chemotherapeutic agents (Faidallah et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2,6-difluoro-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2S/c1-20-14-8-3-2-5-10(14)13(19-20)9-18-23(21,22)15-11(16)6-4-7-12(15)17/h4,6-7,18H,2-3,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHKIIHJSZNTNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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